
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane is a silicon-containing organic compound. It is characterized by the presence of a silicon atom bonded to two methyl groups, a methoxy group, and a 2,3-dimethylbutan-2-yl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane typically involves the reaction of 2,3-dimethylbutan-2-ol with chlorodimethylsilane in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate silyl ether, which is then converted to the desired product through a substitution reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety.
Analyse Des Réactions Chimiques
Types of Reactions
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound to silanes.
Substitution: The methoxy group can be substituted with other nucleophiles, leading to the formation of different silyl derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alcohols and amines. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and various silyl derivatives. These products are of interest in both academic research and industrial applications .
Applications De Recherche Scientifique
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane involves its ability to form stable bonds with various organic and inorganic substrates. The silicon atom in the compound can participate in various chemical reactions, leading to the formation of new compounds with unique properties. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2,3-Dimethylbutan-2-yl)(hydroxy)dimethylsilane
- (2,3-Dimethylbutan-2-yl)(chloro)dimethylsilane
- (2,3-Dimethylbutan-2-yl)(ethyl)dimethylsilane
Uniqueness
(2,3-Dimethylbutan-2-yl)(methoxy)dimethylsilane is unique due to the presence of the methoxy group, which imparts specific reactivity and properties to the compound. This makes it a valuable reagent in organic synthesis and other applications where selective reactivity is required .
Propriétés
Numéro CAS |
58023-34-0 |
|---|---|
Formule moléculaire |
C9H22OSi |
Poids moléculaire |
174.36 g/mol |
Nom IUPAC |
2,3-dimethylbutan-2-yl-methoxy-dimethylsilane |
InChI |
InChI=1S/C9H22OSi/c1-8(2)9(3,4)11(6,7)10-5/h8H,1-7H3 |
Clé InChI |
AXEAYZZDHABJBL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)[Si](C)(C)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



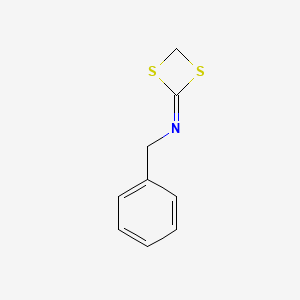

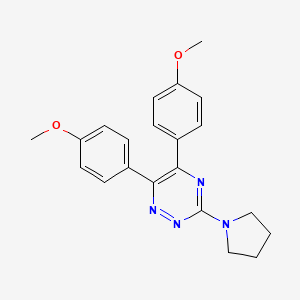
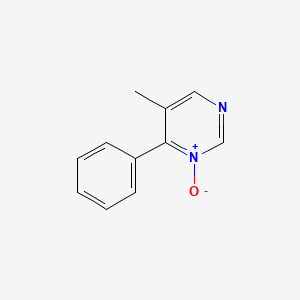
![4-[2-(Benzylsulfanyl)ethoxy]-1-methyl-3,5-diphenyl-1H-pyrazole](/img/structure/B14614329.png)

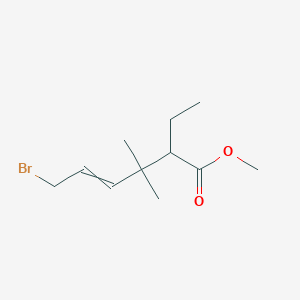


![5-[(4-Methoxyphenyl)methyl]-3,3-dimethylcyclohexan-1-one](/img/structure/B14614377.png)
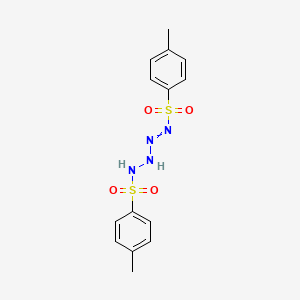
![Methyl 3-[dimethyl(phenyl)silyl]propanoate](/img/structure/B14614382.png)
![Butanoic acid, 4-[(2-aminoethyl)amino]-4-oxo-](/img/structure/B14614390.png)
